molecular formula C11H15NO B14699067 1-[Ethyl(phenyl)amino]propan-2-one CAS No. 31399-19-6

1-[Ethyl(phenyl)amino]propan-2-one

Cat. No.: B14699067
CAS No.: 31399-19-6
M. Wt: 177.24 g/mol
InChI Key: CYEMHSCMWFSPPT-UHFFFAOYSA-N
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Description

1-[Ethyl(phenyl)amino]propan-2-one is an organic compound with a complex structure that includes an ethyl group, a phenyl group, and an amino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Ethyl(phenyl)amino]propan-2-one can be synthesized through several methods. One common approach involves the reaction of ethylamine with phenylacetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[Ethyl(phenyl)amino]propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[Ethyl(phenyl)amino]propan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Ethyl(phenyl)amino]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenylacetone: A structurally related compound with similar chemical properties.

    Benzyl methyl ketone: Another related compound used in similar applications.

Uniqueness: 1-[Ethyl(phenyl)amino]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of organic chemistry.

Properties

CAS No.

31399-19-6

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(N-ethylanilino)propan-2-one

InChI

InChI=1S/C11H15NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3

InChI Key

CYEMHSCMWFSPPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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